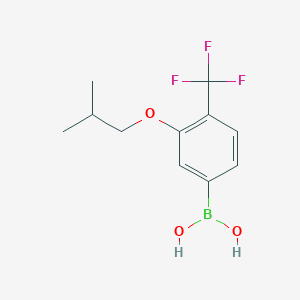

3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid

CAS No.: 2096333-69-4

Cat. No.: VC4342459

Molecular Formula: C11H14BF3O3

Molecular Weight: 262.04

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096333-69-4 |

|---|---|

| Molecular Formula | C11H14BF3O3 |

| Molecular Weight | 262.04 |

| IUPAC Name | [3-(2-methylpropoxy)-4-(trifluoromethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C11H14BF3O3/c1-7(2)6-18-10-5-8(12(16)17)3-4-9(10)11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 |

| Standard InChI Key | JEYNJBYXUIEAPH-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)C(F)(F)F)OCC(C)C)(O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a phenyl ring with three distinct substituents:

-

Boronic acid group (-B(OH)₂): Positioned at the 1-position, enabling participation in Suzuki-Miyaura couplings .

-

Isobutoxy group (-OCH₂CH(CH₃)₂): Located at the 3-position, contributing steric bulk and influencing solubility .

-

Trifluoromethyl group (-CF₃): At the 4-position, enhancing electron-withdrawing effects and metabolic stability .

The SMILES representation is , and the InChIKey is .

Physicochemical Data

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 262.04 g/mol | |

| Melting Point | Not reported | – |

| Predicted Collision Cross Section (Ų) | 160.7 ([M+H]+), 155.8 ([M-H]-) | |

| Solubility in Chloroform | Moderate |

The trifluoromethyl group reduces basicity, while the isobutoxy group enhances lipophilicity compared to simpler phenylboronic acids .

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via:

-

Borylation of Halogenated Precursors:

-

Functional Group Introduction:

Industrial-Scale Considerations

-

Catalyst Optimization: Palladium-based catalysts (e.g., ) are preferred for high yields (>80%) .

-

Purification: Column chromatography or crystallization from ether/hexane mixtures .

Reactivity and Applications

Cross-Coupling Reactions

The compound’s boronic acid group enables key transformations:

| Reaction Type | Example Application | Yield | Source |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Biaryl synthesis for pharmaceuticals | 75–90% | |

| Chan-Lam Oxidation | Synthesis of phenolic derivatives | 60–70% |

Comparative Analysis with Analogues

Structural Analogues

| Compound | Key Difference | Reactivity Trend |

|---|---|---|

| 4-(Trifluoromethyl)phenylboronic acid | Lacks isobutoxy group | Higher solubility in H₂O |

| 3-Methoxy-4-(CF₃)phenylboronic acid | Methoxy vs. isobutoxy | Reduced steric hindrance |

Solubility Trends

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume